2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-
CAS No.:
Cat. No.: VC18657614
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 2,5-dibenzyl-2,5-diazaspiro[3.4]octan-3-one |
| Standard InChI | InChI=1S/C20H22N2O/c23-19-20(16-21(19)14-17-8-3-1-4-9-17)12-7-13-22(20)15-18-10-5-2-6-11-18/h1-6,8-11H,7,12-16H2 |
| Standard InChI Key | CAHAQPJEDUCSLT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CN(C2=O)CC3=CC=CC=C3)N(C1)CC4=CC=CC=C4 |
Introduction
Structural and Chemical Characteristics
Core Architecture
The compound belongs to the diazaspiro family, characterized by a spiro junction connecting two heterocyclic rings. The 2,5-Diazaspiro[3.4]octan-1-one core consists of:
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A 3-membered ring (cyclopropane) fused to a 4-membered β-lactam ring via a shared nitrogen atom.
Substituent Configuration
Two benzyl (phenylmethyl) groups are attached to the nitrogen atoms at positions 2 and 5, enhancing steric bulk and modulating electronic properties. This substitution pattern distinguishes it from simpler analogs like 2,5-Diazaspiro[3.4]octan-6-one hydrochloride (PubChem CID 91825874) .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 1031928-30-9 |
| Molecular Formula | C₂₀H₂₀N₂O |
| Molecular Weight | 304.39 g/mol |
| IUPAC Name | 2,5-bis(phenylmethyl)-2,5-diazaspiro[3.4]octan-1-one |
Physicochemical Properties
Predicted Solubility and Stability
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LogP: Estimated at 3.2 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: <1 mg/mL due to hydrophobic benzyl groups .
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Thermal Stability: Decomposition likely above 250°C, consistent with strained spiro systems .
Table 2: Computational Property Estimates
| Parameter | Value |
|---|---|
| Topological Polar Surface Area | 41.6 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Future Research Directions
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